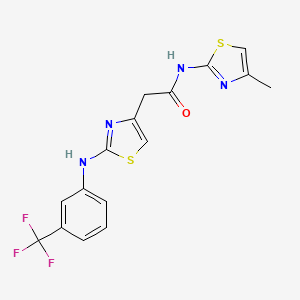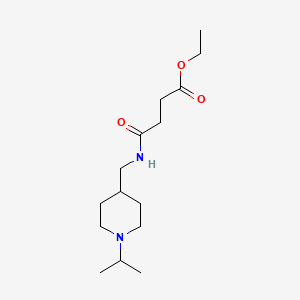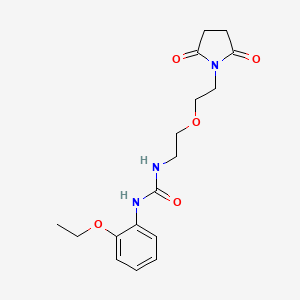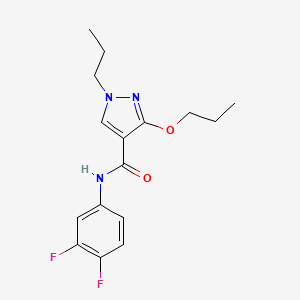![molecular formula C13H22N4O2 B2831543 N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide CAS No. 2034439-05-7](/img/structure/B2831543.png)
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide is a complex organic compound featuring a triazole ring, a pyran ring, and a carboxamide group
Wirkmechanismus
Target of Action
It’s known that 1,2,3-triazoles, the core structure of this compound, have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .
Mode of Action
It’s known that the anticancer activity of molecules with a 1,2,3-triazole core is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
1,2,3-triazoles are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Result of Action
It’s known that 1,2,4-triazole hybrids had weak to high cytotoxic activities against two tumor cell lines .
Action Environment
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring:
Introduction of the Pyran Ring: The pyran ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the Triazole and Pyran Rings:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and the use of automated systems for the coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Pyran Derivatives: Compounds with similar pyran rings but different functional groups.
Carboxamide Derivatives: Compounds with similar carboxamide groups but different ring structures.
Uniqueness
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide is unique due to the combination of the triazole and pyran rings with the carboxamide group, providing a versatile scaffold for various applications .
Eigenschaften
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-10(2)12(9-17-14-5-6-15-17)16-13(18)11-3-7-19-8-4-11/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDAFBDILVWDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831465.png)
![(3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2831466.png)
![1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)

![5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B2831471.png)


![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)
![2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2831478.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2831482.png)
